molecular formula C3H6F3N B050970 (S)-1,1,1-trifluoropropan-2-amine CAS No. 125278-10-6

(S)-1,1,1-trifluoropropan-2-amine

Cat. No.: B050970
CAS No.: 125278-10-6
M. Wt: 113.08 g/mol
InChI Key: SNMLKBMPULDPTA-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of three fluorine atoms attached to the first carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,1-trifluoropropan-2-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 1,1,1-trifluoroacetone with ammonia in the presence of a chiral catalyst to produce the amine. The reaction conditions often include low temperatures and controlled pH to optimize yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of contamination and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,1,1-trifluoropropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-1,1,1-trifluoropropan-2-amine: The enantiomer of (S)-1,1,1-trifluoropropan-2-amine, which may have different biological activity.

    1,1,1-trifluoro-2-propanol: A related compound with a hydroxyl group instead of an amine.

    1,1,1-trifluoropropane: The parent hydrocarbon without the amine group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLKBMPULDPTA-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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